molecular formula C10H21NO B1422853 2-(1-Propylpiperidin-4-yl)ethan-1-ol CAS No. 141430-50-4

2-(1-Propylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1422853
CAS No.: 141430-50-4
M. Wt: 171.28 g/mol
InChI Key: WBGYSFOXQXRXFO-UHFFFAOYSA-N
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Description

2-(1-Propylpiperidin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an ethan-1-ol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol typically involves the alkylation of piperidine with propyl halides followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 1-propylpiperidine with ethylene oxide under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethan-1-ol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(1-Propylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Propylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and efficacy are essential to understand its pharmacological effects.

Comparison with Similar Compounds

    2-(Piperidin-4-yl)ethanol: Lacks the propyl group, making it less lipophilic.

    1-Propylpiperidine: Lacks the ethan-1-ol group, affecting its solubility and reactivity.

    4-Piperidineethanol: Similar structure but without the propyl substitution.

Uniqueness: 2-(1-Propylpiperidin-4-yl)ethan-1-ol is unique due to the presence of both the propyl group and the ethan-1-ol group, which confer distinct physicochemical properties and biological activities. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYSFOXQXRXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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